![molecular formula C17H17BBrNO3 B12536733 1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide CAS No. 784146-28-7](/img/structure/B12536733.png)
1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide is a chemical compound with the molecular formula C17H17BNO3·Br. It is known for its unique structure, which includes a boron atom attached to a phenyl group, a methoxy group on the quinoline ring, and a bromide ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl or vinyl boronic acid, aryl or vinyl halide, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically a mixture of water and an organic solvent like tetrahydrofuran (THF)
Temperature: Generally conducted at elevated temperatures (e.g., 80-100°C)
Time: Reaction times can vary but often range from several hours to overnight
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the boron-containing moiety.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives. Substitution reactions can lead to a wide range of functionalized quinoline compounds.
科学研究应用
1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, influencing their function. Additionally, the quinoline ring can intercalate with DNA, potentially disrupting cellular processes and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
1-[(2-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide: Similar structure but with a methyl group instead of a methoxy group.
1-[(2-Boronophenyl)methyl]-6-hydroxyquinolin-1-ium bromide: Contains a hydroxy group instead of a methoxy group.
Uniqueness
1-[(2-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a fluorescent probe and its ability to interact with specific molecular targets .
属性
CAS 编号 |
784146-28-7 |
|---|---|
分子式 |
C17H17BBrNO3 |
分子量 |
374.0 g/mol |
IUPAC 名称 |
[2-[(6-methoxyquinolin-1-ium-1-yl)methyl]phenyl]boronic acid;bromide |
InChI |
InChI=1S/C17H17BNO3.BrH/c1-22-15-8-9-17-13(11-15)6-4-10-19(17)12-14-5-2-3-7-16(14)18(20)21;/h2-11,20-21H,12H2,1H3;1H/q+1;/p-1 |
InChI 键 |
AQPWXUJKNILIDG-UHFFFAOYSA-M |
规范 SMILES |
B(C1=CC=CC=C1C[N+]2=CC=CC3=C2C=CC(=C3)OC)(O)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


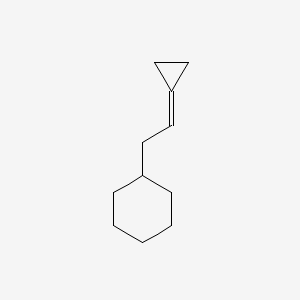
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)

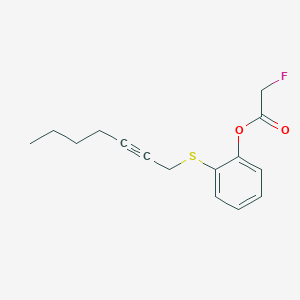
![Ethanone, 1-[3-(phenylseleno)phenyl]-](/img/structure/B12536685.png)
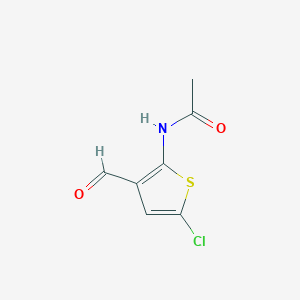
![(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid](/img/structure/B12536694.png)
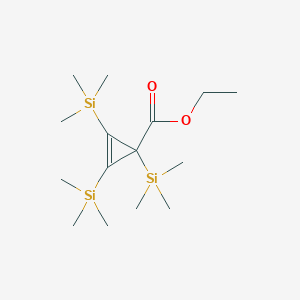
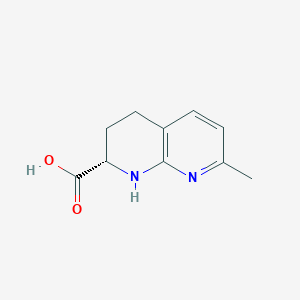
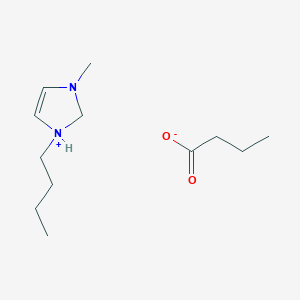
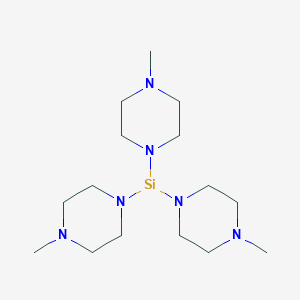
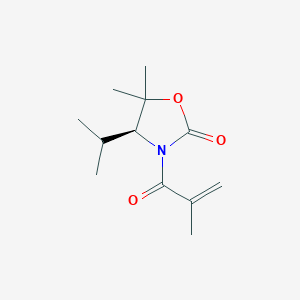
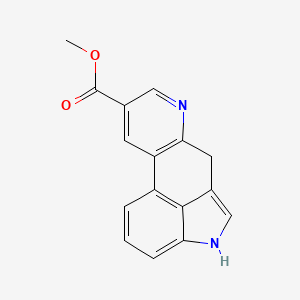
![3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12536752.png)
